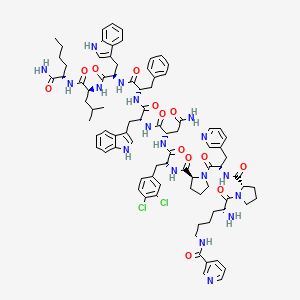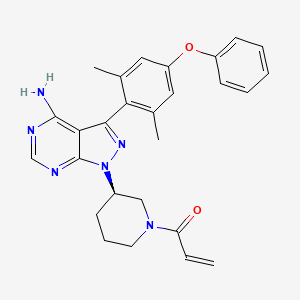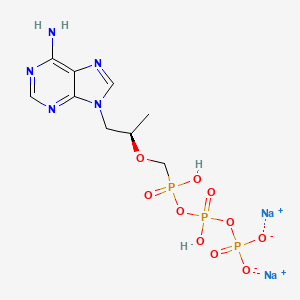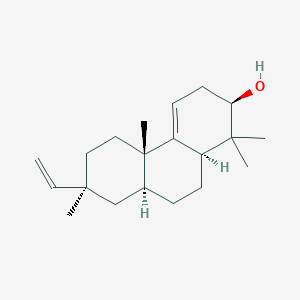![molecular formula C10H14N6O4 B12390324 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a purine nucleoside analog. These compounds are known for their broad-spectrum antitumor activity, targeting inert lymphatic system malignancies. The anticancer mechanism of these compounds relies on inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a ribofuranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and ribose
Scientific Research Applications
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair mechanisms.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting lymphatic system malignancies.
Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, causing DNA strand breaks and triggering apoptosis. The compound targets key enzymes involved in DNA replication and repair, disrupting the cell cycle and leading to cell death .
Comparison with Similar Compounds
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure and mechanism of action. Similar compounds include:
4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Another purine nucleoside analog with broad-spectrum antitumor activity.
6-Amino-3-furan-2-yl-4-methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, targeting inert lymphatic system malignancies.
These compounds share similar mechanisms of action but differ in their specific substituents and resulting biological activities.
Properties
Molecular Formula |
C10H14N6O4 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)/t4-,5?,6+,9-/m1/s1 |
InChI Key |
VUGJUCUXLQLLOT-MXGYTTIWSA-N |
Isomeric SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)






![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
